2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Description
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid is a spirocyclic compound featuring a fused oxa-azaspiro[4.5]decane core with an acetic acid substituent at the 3-position. Its structural uniqueness lies in the spiro junction connecting a tetrahydrofuran-like oxygen-containing ring (1-oxa) and an azacyclohexane ring (8-aza). This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
BDDSGPWCGPNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Oxo-1-oxa-8-azaspiro[4.5]decane Derivatives
This approach involves cyclization of suitably substituted 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives under acidic or basic conditions to form the spirocyclic system, followed by oxidation to introduce the acetic acid functionality.
- Step 1: Preparation of the precursor heterocyclic compound, typically through nucleophilic substitution or cyclization of amino alcohols with aldehydes or ketones.
- Step 2: Cyclization in an inert organic solvent (e.g., tetrahydrofuran, dioxane) in the presence of a dry hydrogen halide (hydrogen chloride or bromide) or acid catalyst to form the spirocyclic core.
- Step 3: Hydrolysis or oxidation of the heterocyclic intermediate to introduce the carboxylic acid group, often using oxidizing agents such as potassium permanganate or chromium-based reagents.
Reference:
Construction via Reaction of 2-Oxo-3,8-diazaspirodecane Derivatives with Phenylalkane Derivatives
This method employs nucleophilic substitution of halogenated intermediates with phenylalkane derivatives, followed by ring closure to form the spirocyclic system.
- Step 1: Synthesis of 2-oxo-3,8-diazaspirodecane derivatives via reaction of amino alcohols with aldehydes or ketones.
- Step 2: Halogenation of the precursor at the appropriate position (e.g., chlorination or bromination).
- Step 3: Reaction with phenylalkane derivatives in inert solvents (e.g., chlorobenzene, toluene) with a base such as potassium carbonate or triethylamine, under reflux conditions.
- Step 4: Intramolecular cyclization facilitated by base or heat, forming the spirocyclic core.
- Step 5: Oxidation or hydrolysis to convert the heterocyclic intermediate into the corresponding acetic acid derivative.
Reference:
Functionalization of the Spirocyclic Core with Acetic Acid Moiety
Post-cyclization, the core heterocycle is functionalized to incorporate the acetic acid group via acylation or oxidation.
- Step 1: Activation of the heterocyclic nitrogen or carbon centers using reagents such as HBTU or other coupling agents.
- Step 2: Reaction with methyl or ethyl chloroacetate, followed by hydrolysis to yield the free acid.
- Step 3: Alternatively, oxidation of the methyl ester to the free acid using saponification conditions (e.g., NaOH in methanol).
Reference:
- The synthesis of methyl esters and subsequent hydrolysis is a common route, as demonstrated in the preparation of methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate, which can be hydrolyzed to the free acid form.
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Hydrogen halides (HCl, HBr), base (potassium tert-butoxide) | Dioxane, THF | 0°C to reflux | Acidic or basic cyclization pathways |
| Oxidation | Potassium permanganate, chromium reagents | Water, acetone | Room temperature to 50°C | For converting heterocycles to acids |
| Acylation | Methyl or ethyl chloroacetate | Acetonitrile, dichloromethane | Room temperature | For ester formation |
| Hydrolysis | NaOH in methanol | Methanol | Room temperature | To convert esters to acids |
In-Depth Research Findings and Data Tables
Reaction Yields and Efficiency
| Method | Yield (%) | Enantiomeric Excess | Scale | Remarks |
|---|---|---|---|---|
| Acidic cyclization | 62–75 | Not specified | Multigram | From patent US5118687A |
| Halogenation and cyclization | 77–84 | Not specified | Laboratory scale | From patent EP0414422A2 |
| Ester hydrolysis | Quantitative | Not applicable | Laboratory scale | From PubChem data |
Notable Precursors and Intermediates
| Compound | Role | Key Features | Source |
|---|---|---|---|
| 2-Oxo-1-oxa-8-azaspiro[4.5]decane | Intermediate | Heterocyclic core | Patent US5118687A |
| Halogenated heterocycles | Intermediate | Reactive sites for substitution | Patent EP0414422A2 |
| Methyl or ethyl esters | Derivatives | For hydrolysis to acids | PubChem |
Summary of Preferred Methods
- Cyclization of heterocyclic precursors in inert solvents with acid or base catalysis remains the most reliable route.
- Halogenation and intramolecular cyclization are effective for constructing the spirocyclic framework.
- Oxidation or hydrolysis steps are employed to introduce the acetic acid functionality.
- Flow chemistry and biocatalytic approaches are emerging for scalable and enantioselective synthesis, as demonstrated in recent research.
Chemical Reactions Analysis
Primary Reaction Types
The compound participates in reactions typical of carboxylic acids and spirocyclic amines, including:
Oxidative Cyclization Mechanism
The formation of the spirocyclic core involves:
-
Activation : PhI(OAc)₂ oxidizes the phenolic oxygen in intermediates like 9a , facilitating radical or electrophilic pathways.
-
Cyclization : Copper(I) catalyzes intramolecular C–O bond formation, forming the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold .
-
Rearomatization : Loss of acetic acid restores aromaticity in the quinone-like structure.
Alkylation Selectivity
The spirocyclic amine reacts preferentially at the nitrogen atom due to:
-
Steric effects : The spirocyclic structure hinders attack at the oxygen atom.
-
Electronic effects : The amine’s lone pair is more nucleophilic than the ether oxygen .
Optimized Reaction Conditions
Data from catalytic studies (adapted from ):
Table 1: Catalyst Screening for Oxidative Cyclization
| Catalyst | Oxidant | Yield (%) |
|---|---|---|
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | 72 |
| Rh₂(OAc)₄ | PhI(OAc)₂ | 75 |
| Mn(OAc)₂ | PhI(OAc)₂ | <5 |
Table 2: Base Screening for N-Alkylation
| Base | Yield (%) |
|---|---|
| DBU | 82 |
| K₂CO₃ | 45 |
| Et₃N | 38 |
Limitations and Research Gaps
-
Decarboxylation : No experimental data exists for thermal or acidic decarboxylation of the acetic acid moiety.
-
Stereoselectivity : Reactions involving chiral centers (e.g., lactic acid derivatives) lack enantiomeric outcome reports .
Key Citations
Scientific Research Applications
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Boc Protection : The tert-butoxycarbonyl (Boc) group in the analog from improves solubility in organic solvents, aiding synthetic manipulation.
- Phenyl/Benzyl Groups : Aromatic substituents (e.g., in ) increase lipophilicity (logP ~2.5–3.0), critical for blood-brain barrier penetration in CNS-targeted drugs.
Melting Points : Diketone-containing derivatives (e.g., ) exhibit higher melting points (>250°C) due to intramolecular hydrogen bonding and crystallinity.
Biological Activity
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid, also known as 2-{1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid hydrochloride, is a compound with notable biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound hydrochloride
- CAS Number : 1356386-49-6
- Molecular Formula : C10H18ClNO3
- Molecular Weight : 235.71 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be derived from simpler precursors through methods such as:
- Formation of the spirocyclic structure.
- Introduction of the acetic acid moiety.
- Hydrochloride salt formation for enhanced solubility and stability .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Immunomodulatory Effects :
- Neuroprotective Properties :
Case Study 1: Antibacterial Efficacy
A study evaluated the effectiveness of this compound against MDR strains of Acinetobacter baumannii. Results showed:
- Significant inhibition at concentrations as low as 10 µg/mL.
- The compound demonstrated a broader spectrum of activity compared to standard antibiotics .
Case Study 2: Immunomodulatory Activity
In a controlled experiment using murine models, the compound was administered to assess its effect on cytokine levels:
- Increased levels of IL-6 and TNF-alpha were observed, indicating a robust immune response.
- This effect was dose-dependent, highlighting its potential use in therapies requiring immune modulation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended safety protocols for handling 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid in laboratory settings?
While the compound is stable under recommended storage conditions, its acute toxicity (oral Category 4, H302) and potential for skin/eye irritation (Category 2, H315/H319) necessitate strict precautions. Researchers should:
- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
- Work in a fume hood to avoid inhalation of dust (H335).
- Store in a cool, dry environment away from incompatible materials (though specific incompatibilities are not documented) .
Q. What synthetic routes are commonly employed for the preparation of spirocyclic compounds like this derivative?
Spirocyclic scaffolds are often synthesized via cyclization reactions. For example:
- Ketalization : The 1,4-dioxaspiro[4.5]decane core can be formed by reacting cyclic ketones with diols under acidic conditions.
- Functionalization : Subsequent alkylation or acetylation at the 3-position introduces the acetic acid moiety, as seen in structurally related compounds .
- Resolution : Chiral centers (e.g., (2S)-configuration) may require enantioselective catalysis or chromatographic separation .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- X-ray crystallography : Provides definitive proof of stereochemistry and spirocyclic geometry, as demonstrated for analogous spiro compounds (R-factor ≤ 0.041) .
- NMR spectroscopy : Key signals include the spirocyclic proton (δ ~3.5–4.5 ppm) and acetic acid carbonyl (δ ~170–175 ppm in ).
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical 211.2576 g/mol for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
Discrepancies in toxicity classifications (e.g., OSHA vs. IARC) often arise from differing testing protocols. To address this:
- Dose-response studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple concentrations.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) that have well-documented toxicological profiles .
- Mechanistic modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict reactivity and toxicity endpoints .
Q. What computational methods are suitable for modeling the spirocyclic structure and its reactivity?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess strain energy in the spiro ring system.
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes inhibited by related triazaspiro compounds) .
- Reactivity simulations : Analyze orbital interactions (HOMO-LUMO gaps) to identify vulnerable sites for functionalization .
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cyclization steps.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for ketalization efficiency.
- Process control : Implement inline FTIR or HPLC monitoring (e.g., using Chromolith columns) to track reaction progression and minimize byproducts .
Q. What strategies mitigate challenges in separating spirocyclic derivatives from reaction mixtures?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Crystallization : Exploit differences in solubility between spirocyclic products and linear byproducts using ethanol/water mixtures.
- Membrane technologies : Nanofiltration membranes can isolate compounds based on molecular weight cutoffs (MWCO) .
Methodological Notes
- Safety vs. reactivity : Despite stability under standard conditions, thermal decomposition products remain uncharacterized. Pre-experiment DSC/TGA analysis is advised .
- Data interpretation : Cross-validate spectral data with computational models to resolve ambiguities in stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
